N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
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Overview
Description
N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, making them significant in medicinal chemistry . The presence of a fluorophenyl group and a pyridazinone core in its structure suggests potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to yield the desired pyridazinone derivative . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects . For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazinone core and exhibit similar pharmacological activities.
Fluorophenyl compounds: Compounds containing the fluorophenyl group also show diverse biological activities.
Uniqueness
N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-2-13(21)18-12-7-8-15(20-19-12)23-9-14(22)17-11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDXNLPYDRNBRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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